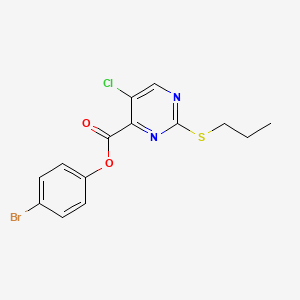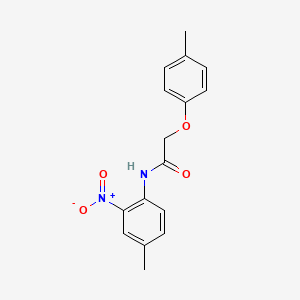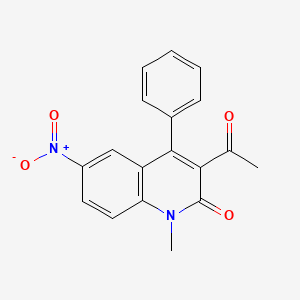![molecular formula C20H23NO B5182293 N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine](/img/structure/B5182293.png)
N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine is a chemical compound that has gained attention in scientific research for its potential use in the treatment of various diseases. This compound is also known as Bicifadine and has been studied extensively for its pharmacological properties and potential therapeutic applications.2.1]hept-2-yl-4-methoxy-3-biphenylamine.
Mécanisme D'action
The exact mechanism of action of N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine is not fully understood. However, it is believed to act as a norepinephrine and dopamine reuptake inhibitor, similar to other antidepressant and analgesic medications. The compound may also have other mechanisms of action, including modulation of glutamate and GABA neurotransmission.
Biochemical and Physiological Effects
N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine has been shown to have several biochemical and physiological effects in animal models. The compound has been shown to increase levels of norepinephrine and dopamine in the brain, suggesting its potential as an antidepressant and analgesic medication. In addition, N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine has been shown to have anti-inflammatory effects in animal models of inflammation, suggesting its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine for lab experiments is its relatively low toxicity compared to other analgesic and antidepressant medications. The compound has also been shown to have a long half-life, making it suitable for once-daily dosing. However, one limitation of the compound is its limited availability, which may make it difficult to conduct large-scale studies.
Orientations Futures
Several future directions for the study of N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine are possible. One direction is the further investigation of its potential as an analgesic medication, particularly its effectiveness in treating chronic pain. Another direction is the exploration of its potential as a treatment for addiction, including its effectiveness in reducing drug self-administration and withdrawal symptoms. Additionally, the compound's potential as an antidepressant medication could be further investigated, particularly its effectiveness in treating treatment-resistant depression. Finally, the compound's anti-inflammatory effects could be further studied, including its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Conclusion
N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine is a chemical compound that has potential therapeutic applications in the treatment of various diseases. The compound has been shown to have analgesic, antidepressant, and anti-addictive effects in animal models and has been suggested as a potential alternative to opioid medications. The compound's mechanism of action is not fully understood, but it is believed to act as a norepinephrine and dopamine reuptake inhibitor. The compound's advantages for lab experiments include its relatively low toxicity and long half-life, while its limitations include its limited availability. Several future directions for the study of N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine are possible, including further investigation of its potential as an analgesic, antidepressant, and anti-inflammatory medication.
Méthodes De Synthèse
The synthesis of N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine involves the reaction of 2-bromo-1,1,2-trimethylcyclopropane with 4-methoxybiphenyl in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction to form the desired product. The yield of the synthesis method is around 70%, and the purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine has been studied for its potential use in the treatment of various diseases, including chronic pain, depression, and addiction. The compound has been shown to have analgesic effects in animal models of neuropathic pain and has been suggested as a potential alternative to opioid medications. In addition, N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine has been studied for its antidepressant effects in animal models of depression and has been suggested as a potential treatment for major depressive disorder. The compound has also been shown to reduce cocaine self-administration in animal models of addiction, suggesting its potential use in the treatment of drug addiction.
Propriétés
IUPAC Name |
N-(2-methoxy-5-phenylphenyl)bicyclo[2.2.1]heptan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-22-20-10-9-16(15-5-3-2-4-6-15)13-19(20)21-18-12-14-7-8-17(18)11-14/h2-6,9-10,13-14,17-18,21H,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTISTPZQDYNQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NC3CC4CCC3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-phenylphenyl)bicyclo[2.2.1]heptan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine](/img/structure/B5182216.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide](/img/structure/B5182222.png)
![1-amino-3-(2-thienyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5182223.png)
![4-{[6-chloro-3-(ethoxycarbonyl)-8-methyl-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B5182239.png)



![(3aS*,6aR*)-5-(2-amino-6-methyl-4-pyrimidinyl)-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5182266.png)
![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B5182299.png)




![1-[2-(4-morpholinyl)ethyl]-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5182331.png)